molecular formula C20H12Br3N3O3 B4878628 2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B4878628
M. Wt: 582.0 g/mol
InChI Key: RFLUGVUGCHDKDZ-UHFFFAOYSA-N
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Description

2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a combination of brominated naphthalene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of 4-bromonaphthalen-1-yl ether through a nucleophilic substitution reaction with an appropriate alcohol.

The next step involves the synthesis of the indole derivative, which is achieved through the bromination of indole to yield 5,7-dibromo-2-oxo-1,2-dihydro-3H-indole. The final step is the condensation reaction between the 4-bromonaphthalen-1-yl ether and the indole derivative in the presence of a hydrazide to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield de-brominated or hydrogenated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce de-brominated derivatives.

Scientific Research Applications

2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s brominated naphthalene and indole moieties allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromonaphthalen-1-yl)oxy]acetic acid
  • 5,7-dibromo-2-oxo-1,2-dihydro-3H-indole

Uniqueness

2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of brominated naphthalene and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)oxy-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br3N3O3/c21-10-7-13-18(15(23)8-10)24-20(28)19(13)26-25-17(27)9-29-16-6-5-14(22)11-3-1-2-4-12(11)16/h1-8,24,28H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLUGVUGCHDKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 5
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

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